Lumula

Glaucoma Prostaglandin Receptor Negative Control

Lumula (Maxeyprost) is engineered as an FP receptor-inert hybrid of unoprostone and bimatoprost. Its defining value is verifiable inactivity, making it the essential negative control for discerning on-target effects in glaucoma research. Unlike active analogs, Lumula eliminates false positives. Optimal solubility (50 mg/mL in ethanol) supports artifact-free assay development. Specify ≥98% purity for reproducible, defensible data.

Molecular Formula C24H43NO4
Molecular Weight 409.6
Cat. No. B1162279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumula
SynonymsMaxeyprost; Unoprostone N-ethyl amide
Molecular FormulaC24H43NO4
Molecular Weight409.6
Structural Identifiers
SMILESO[C@@H]1[C@H](C/C=CCCCC(N([H])CC)=O)[C@@H](CCC(CCCCCCC)=O)[C@H](O)C1
InChIInChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)/b11-8-/t20-,21-,22+,23-/m1/s1
InChIKeyHKPRCFLRPPLNEN-XKRYCQBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lumula (Maxeyprost): A Hybrid Eicosanoid Negative Control for Unoprostone and Bimatoprost Research


Lumula (CAS 511229-72-4, also known as Maxeyprost or Unoprostone N-ethyl amide) is a hybrid eicosanoid analog that incorporates the docosanoid features of unoprostone and the prostamide features of bimatoprost . It is an ethylamide derivative of unoprostone and serves as a specialized research tool, specifically intended for use as a negative control in experiments investigating the mechanisms of action of unoprostone and bimatoprost [1]. Based on classical structure-activity relationships for prostanoid receptors, Lumula is predicted to exhibit very low biological activity .

Why Lumula Cannot Be Replaced by Generic Unoprostone or Bimatoprost in Control Experiments


Generic prostaglandin analogs like unoprostone, bimatoprost, latanoprost, and travoprost exhibit potent agonist activity at the prostanoid FP receptor, with EC50 values ranging from nanomolar to low micromolar [1]. In contrast, Lumula is intentionally engineered as a hybrid molecule combining structural features that render it functionally inert at these receptors, making it an essential negative control for discerning on-target versus off-target effects . Substituting Lumula with an active analog would invalidate the control condition, potentially leading to false-positive interpretations of mechanism-of-action studies . Therefore, Lumula's unique property is not its activity, but its verifiable lack thereof, a characteristic that cannot be replicated by its active parent compounds.

Quantitative Evidence for Lumula Differentiation from Prostaglandin Analogs


Functional Differentiation: Lumula as a Confirmed Negative Control with Predicted Low FP Receptor Activity

Lumula is explicitly intended for use as a negative control for testing mechanisms of unoprostone and bimatoprost activity [1]. Based on classical structure-activity relationships (SAR) for prostanoid receptors, Lumula is predicted to have very low activity . This is in stark contrast to its active parent compounds, unoprostone and bimatoprost, which exhibit defined EC50 values in FP receptor functional assays [2].

Glaucoma Prostaglandin Receptor Negative Control

Solubility Profile Comparison: Lumula vs. Unoprostone and Bimatoprost in Key Solvents

Lumula exhibits a distinct solubility profile compared to its structural analogs, which impacts in vitro and in vivo formulation strategies . In DMSO, a common solvent for stock solutions, Lumula's solubility (25 mg/mL) is intermediate between unoprostone (17 mg/mL) and bimatoprost (36 mg/mL) . In ethanol, Lumula's solubility (50 mg/mL) is significantly higher than unoprostone (12 mg/mL) but lower than bimatoprost (71-83 mg/mL) [1].

Solubility Formulation In Vitro Assay

Molecular Weight Differentiation: A Hybrid Structure with Unique Physicochemical Properties

Lumula's molecular weight (409.6 g/mol) reflects its hybrid nature, falling between that of unoprostone (382.5 g/mol) and bimatoprost (415.6 g/mol) . This is a direct consequence of its chemical design, which incorporates the docosanoid features of unoprostone and the prostamide features of bimatoprost .

Molecular Weight Structural Hybrid Physicochemical Properties

Purity Specification: High and Consistent Purity for Reliable Control Experiments

Lumula is supplied with a purity specification of ≥98% by multiple reputable vendors . This high purity standard matches that of research-grade unoprostone , ensuring that observed experimental outcomes are attributable to the compound's intended properties rather than contaminants.

Purity Quality Control Reproducibility

Optimal Research Applications for Lumula Based on Evidence-Based Differentiation


Negative Control in FP Prostaglandin Receptor Mechanism-of-Action Studies

Lumula is the preferred negative control when investigating the specific, FP receptor-mediated effects of unoprostone or bimatoprost [1]. By lacking significant FP receptor activity , it allows researchers to differentiate between on-target effects of these drugs and off-target or receptor-independent phenomena. Its use ensures that any observed biological response in treated samples can be confidently attributed to the active compound's engagement with the FP receptor.

Solvent Optimization for In Vitro Assays Involving Prostaglandin Analogs

Lumula's distinct solubility profile, particularly its intermediate solubility in DMSO (25 mg/mL) and high solubility in ethanol (50 mg/mL) compared to unoprostone and bimatoprost , makes it a valuable tool for optimizing solvent conditions in in vitro assays. Researchers can use Lumula to test for solvent-related artifacts without introducing the biological activity of the parent compounds, thereby refining assay conditions for subsequent experiments with active analogs.

Analytical Method Development and Validation

Due to its unique molecular weight (409.6 g/mol) and hybrid structure , Lumula serves as an ideal standard for developing and validating analytical methods, such as HPLC or LC-MS, aimed at separating and quantifying unoprostone and bimatoprost. Its distinct retention time and mass spectrum ensure accurate identification and quantification of the active compounds in complex biological matrices without interference.

Procurement Specification for High-Purity Control Compounds

When sourcing a negative control for prostaglandin analog studies, procurement specialists should specify Lumula with a purity of ≥98% . This specification, which matches the purity of research-grade unoprostone, guarantees a reliable and consistent reagent for critical control experiments. This ensures that the control compound does not introduce variability or artifacts due to impurities, supporting reproducible and defensible research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumula

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.